molecular formula C9H6O5 B1652500 1,2-Benzenedicarboxylic acid, 4-formyl- CAS No. 144876-16-4

1,2-Benzenedicarboxylic acid, 4-formyl-

Cat. No. B1652500
CAS RN: 144876-16-4
M. Wt: 194.14 g/mol
InChI Key: PNODFDYINILVKZ-UHFFFAOYSA-N
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Description

Phthalic acid is a dicarboxylic derivative of benzene and is one of the isomers of Benzenedicarboxylic acid . It has a molecular weight of 166.13 g/mol and the chemical formula C8H6O4 .


Synthesis Analysis

While specific synthesis methods for “1,2-Benzenedicarboxylic acid, 4-formyl-” were not found, Phthalic acid and its derivatives are typically synthesized through various chemical reactions .


Molecular Structure Analysis

The molecular structure of Phthalic acid consists of a benzene ring with two carboxylic acid groups (-COOH) attached to it .


Chemical Reactions Analysis

Phthalic acid can undergo various chemical reactions. For instance, it can lose water to form an anhydride .


Physical And Chemical Properties Analysis

Phthalic acid has a molecular weight of 166.1308 g/mol . It has a fusion temperature of 480 K .

Safety and Hazards

Phthalic acid can cause serious eye damage . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation, ingestion, and inhalation .

Future Directions

While specific future directions for “1,2-Benzenedicarboxylic acid, 4-formyl-” are not available, research into the bioactivity of Phthalic acid derivatives is ongoing .

properties

IUPAC Name

4-formylphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNODFDYINILVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293239
Record name 1,2-Benzenedicarboxylic acid, 4-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenedicarboxylic acid, 4-formyl-

CAS RN

144876-16-4
Record name 1,2-Benzenedicarboxylic acid, 4-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formylbenzene-1,2-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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